molecular formula C15H16FNO4 B2579297 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1795195-92-4

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B2579297
CAS No.: 1795195-92-4
M. Wt: 293.294
InChI Key: RUFFDFSCJVASCD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 2-fluorophenoxy moiety linked to a complex amine group containing furan and methoxyethyl substituents. The strategic incorporation of fluorine is a common practice in drug design, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Compounds with fluorophenoxy groups and related heterocyclic systems, such as furan, are frequently explored as key scaffolds in the development of novel therapeutic agents and serve as valuable tools for probing biological systems . This product is intended for laboratory research purposes only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other veterinary or medical applications. Researchers are responsible for conducting all necessary experiments in compliance with their institution's safety protocols and applicable local and government regulations.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-19-14(13-7-4-8-20-13)9-17-15(18)10-21-12-6-3-2-5-11(12)16/h2-8,14H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFFDFSCJVASCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the reaction of 2-fluorophenol with 2-(furan-2-yl)-2-methoxyethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as acetonitrile can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and fluorophenoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Anticancer Activity
  • Compound 38 (N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-Sulfonyl)-Acetamide) : Exhibits remarkable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines due to the quinazoline-sulfonyl group enhancing DNA intercalation or kinase inhibition .
Anthelmintic Activity
  • 3q (2-[2-(4-Chlorophenyl)-1H-Benzimidazol-1-yl]-N-Phenyl Acetamide) : Demonstrates potent anthelmintic activity via benzimidazole-mediated tubulin disruption .
  • Target Compound: Lacks the benzimidazole core, suggesting divergent mechanisms. Its fluorophenoxy group may instead target helminthic ion channels or GPCRs .

Structural Modifications and Physicochemical Properties

Phenoxy Group Variations
Compound Phenoxy Substituent Key Features
Target Compound 2-Fluorophenoxy Electron-withdrawing F enhances metabolic stability; ortho-substitution may hinder rotation, improving receptor binding .
2-(4-Ethylphenoxy)-N-(2-Fluorobenzyl)-N-(Furan-2-ylmethyl)Acetamide 4-Ethylphenoxy Para-ethyl group increases lipophilicity but may reduce solubility compared to fluorine .
2-Chloro-N-(4-Fluorophenyl)Acetamide 4-Fluorophenyl Chloroacetyl group enhances reactivity as a synthetic intermediate; lacks furan’s π-π stacking potential .
Amide Side Chain Diversity
Compound Amide Side Chain Impact on Bioactivity
Target Compound N-[2-(Furan-2-yl)-2-Methoxyethyl] Methoxyethyl improves solubility; furan enhances hydrogen bonding with receptors .
N-(2-Furylmethyl)-2,2-Diphenyl-N-[2-(Thiophen-2-yl)Ethyl]Acetamide Diphenyl and thiophenylethyl Bulky diphenyl groups reduce bioavailability; thiophene may confer redox activity .
2-(2-Methoxyphenoxy)-N-[4-(5-Methyl-Isoxazol-3-yl)Sulfamoylphenyl]Acetamide Isoxazolylsulfamoyl Sulfamoyl group introduces hydrogen-bonding and enzymatic inhibition potential .

Receptor Binding and Selectivity

  • FPR2 Agonists : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide) activate FPR2 via calcium mobilization in neutrophils .
  • Target Compound : The furan and methoxyethyl groups may favor interactions with FPR2’s hydrophobic pockets, but absence of pyridazine core likely shifts selectivity toward other GPCRs .

Biological Activity

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide, with the CAS number 1795195-92-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H16FNO4C_{15}H_{16}FNO_{4}, with a molecular weight of 293.29 g/mol. The structure includes a fluorinated phenyl group and a furan moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆FNO₄
Molecular Weight293.29 g/mol
CAS Number1795195-92-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Key areas of interest include:

  • Inhibition of Enzymes : The compound has been noted for its potential as an inhibitor of specific glycosidases. Structure-activity relationship studies suggest that the introduction of fluorine enhances potency against these enzymes, similar to findings with other fluorinated compounds .
  • G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can interact with GPCRs, which play crucial roles in cell signaling pathways .

Structure-Activity Relationship (SAR)

The SAR for this compound highlights the importance of the fluorine atom on the phenyl ring. Research indicates that:

  • Fluorine Substitution : The presence of a fluorine atom significantly increases the compound's selectivity and potency against α-l-fucosidases, as seen in related compounds .
  • Furan and Methoxyethyl Groups : These groups are believed to contribute to the compound's overall stability and interaction profile, enhancing its biological activity.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives similar to this compound exhibited potent inhibition against α-l-fucosidases, with IC50 values in the low micromolar range. For example, N-(2-fluorophenyl) derivatives were shown to have IC50 values as low as 0.0079 µM against human lysosomal α-l-fucosidase .
  • Pharmacological Testing : In vivo studies are needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest it may have applications in treating conditions related to glycosidase deficiencies.
  • Comparative Analysis : A comparative analysis of structurally related compounds indicates that modifications in substituent groups can lead to significant variations in biological activity. This underscores the necessity for detailed SAR studies when developing new therapeutic agents.

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